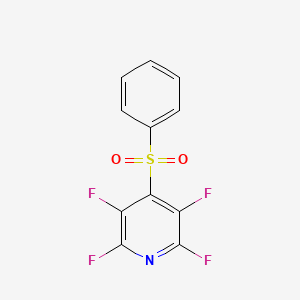
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Overview
Description
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrafluoropyridine ring. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical applications.
Mechanism of Action
Target of Action
The primary targets of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are likely to be serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
This compound, similar to other sulfonyl fluorides, is expected to act as an irreversible inhibitor of its target enzymes . It achieves this by forming a covalent bond with the hydroxyl group of the active site serine residue, thereby preventing the enzyme from interacting with its natural substrates .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound would impact pathways involving its target enzymes, i.e., serine proteases. For instance, it could influence the complement system and coagulation cascade in the immune and circulatory systems, respectively .
Pharmacokinetics
It’s worth noting that the compound’sbioavailability , distribution , metabolism , and excretion would be crucial factors determining its overall effect in the body .
Result of Action
The primary result of the action of this compound is the inhibition of serine proteases . This could lead to a decrease in the breakdown of specific proteins, potentially impacting various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzenesulfonyl chloride in the presence of a base. The reaction is usually carried out under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include potassium carbonate and sodium hydroxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Typical solvents include acetonitrile and dichloromethane
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur and carbon-carbon bonds.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but with a chloride group instead of fluoride.
2,3,5,6-Tetrafluoropyridine: Lacks the benzenesulfonyl group but shares the tetrafluoropyridine core.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity.
Uniqueness
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is unique due to the combination of the tetrafluoropyridine ring and the benzenesulfonyl group. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNNQUIKJUUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631387 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23449-67-4 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


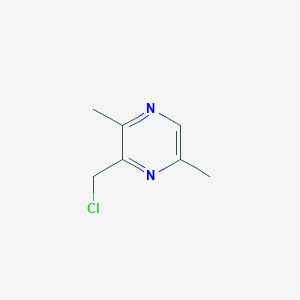
![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)

![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)
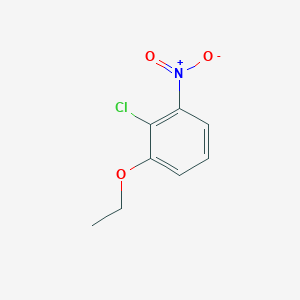
![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene](/img/structure/B1629046.png)

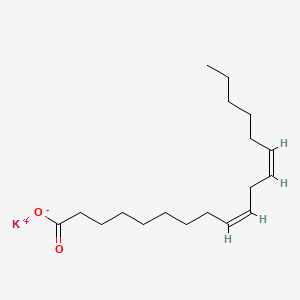
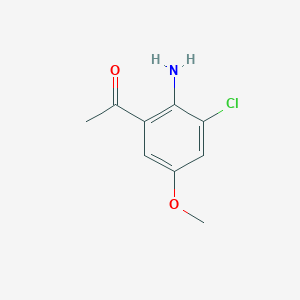


![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)

